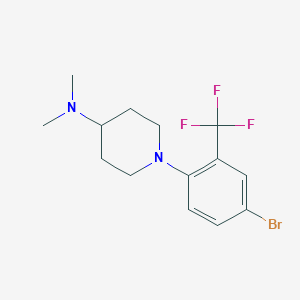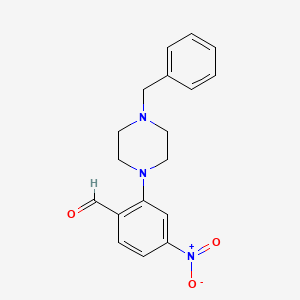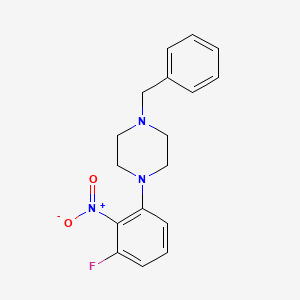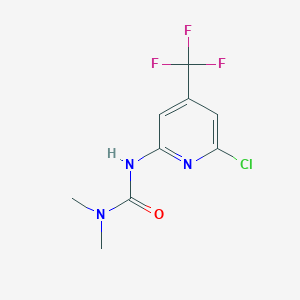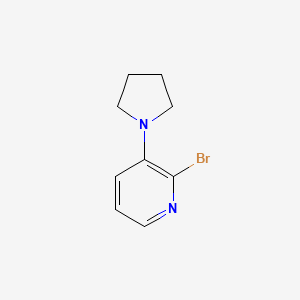
2-Bromo-3-(pyrrolidin-1-yl)pyridine
Descripción general
Descripción
2-Bromo-3-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11BrN2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(pyrrolidin-1-yl)pyridine can be represented by the SMILES stringC1CCN(C1)C2=C(N=CC=C2)Br . This indicates that the molecule consists of a pyrrolidine ring attached to a pyridine ring via a carbon atom. The pyridine ring also has a bromine atom attached to it . Physical And Chemical Properties Analysis
2-Bromo-3-(pyrrolidin-1-yl)pyridine has a molecular weight of 227.10 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 226.01056 g/mol . The topological polar surface area is 16.1 Ų .Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the notable applications of 2-Bromo-3-(pyrrolidin-1-yl)pyridine is in the field of antibacterial research. For example, derivatives synthesized from this compound have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations varying between 6.2 to 100 µg/mL. These findings highlight the potential of this compound in developing new antibacterial agents (Bogdanowicz et al., 2013).
Photoreactions and Molecular Studies
The compound also plays a role in photoreactions and molecular studies. In one instance, derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine, such as 2-(1H-pyrazol-5-yl)pyridine, have been used to study various types of photoreactions including excited-state intramolecular and intermolecular proton transfers. These studies contribute to the understanding of molecular behavior under different conditions (Vetokhina et al., 2012).
Microbiological Activity
Another application lies in microbiology, where derivatives of 2-Bromo-3-(pyrrolidin-1-yl)pyridine were synthesized and evaluated for their bacteriostatic and antituberculosis activity. Some of these derivatives showed notable efficacy, indicating the compound's potential in developing treatments for bacterial infections and tuberculosis (Miszke et al., 2008).
Synthesis of Novel Compounds
The compound is also used in the synthesis of new chemical structures. For instance, its derivatives have been synthesized for potential use in time-resolved fluorescence immunoassays, which are significant in biochemical research and diagnostics (Pang Li-hua, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-3-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKABBMJIKLVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(pyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



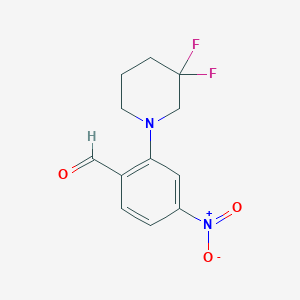
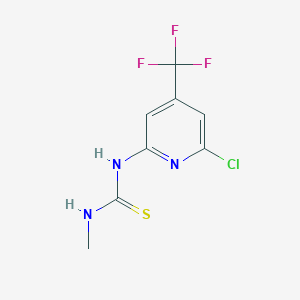
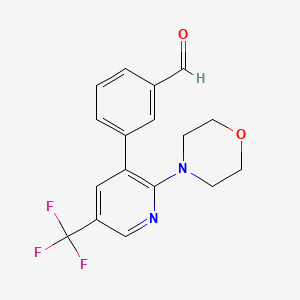
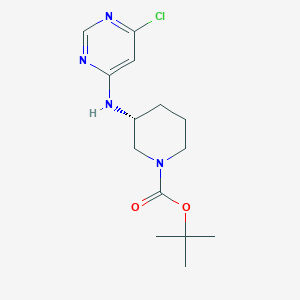
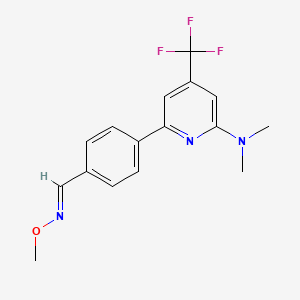
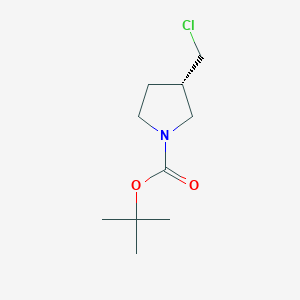
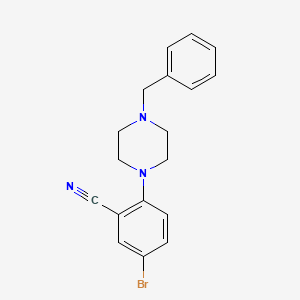
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401878.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401881.png)

